N88C2T6Ybp

説明

"N88C2T6Ybp" (CAS No. 7254-19-5) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Key properties include:

- High molecular polarity, influencing its solubility and bioavailability.

- CYP1A2 inhibition, indicating possible drug-drug interaction risks.

- Solubility: 0.052 mg/ml in aqueous solutions, classified as "soluble" under standard conditions.

The compound is synthesized via a 48-hour reaction at 20°C using N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one, followed by purification via silica gel chromatography .

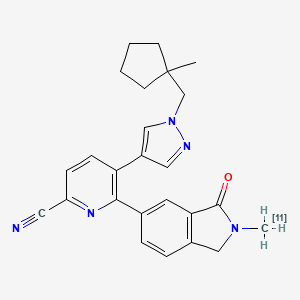

特性

分子式 |

C25H25N5O |

|---|---|

分子量 |

410.5 g/mol |

IUPAC名 |

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1 |

InChIキー |

PREPVVXBTJBVOZ-JVVVGQRLSA-N |

異性体SMILES |

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4 |

正規SMILES |

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |

製品の起源 |

United States |

準備方法

The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :

Radionuclide Production: Carbon-11 is produced using a cyclotron.

Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.

Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.

Post-production Procedures: This involves rinsing and quality control of the final product.

化学反応の分析

MK-6884-11C undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.

Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .

科学的研究の応用

MK-6884-11C has several scientific research applications, including :

Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.

Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.

Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.

作用機序

MK-6884-11C binds with high affinity and selectivity to the allosteric site on the M4 receptor . The binding is influenced by the concentration of orthosteric agonists, such as carbachol, both in vitro and in vivo . This high cooperativity enhances the compound’s effectiveness as a PET imaging agent .

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | BBB Permeability | CYP Inhibition | Key Applications/Notes |

|---|---|---|---|---|---|---|

| N88C2T6Ybp | C₉H₆BrNO₂ | 240.05 | 0.052 | Yes | CYP1A2 | CNS drug candidate |

| 6-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | 0.048 | No | None reported | Antimicrobial research |

| 5-Bromo-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈BrNO₂ | 254.08 | 0.041 | Yes | CYP2D6 | Anticancer studies |

| 4-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | 0.063 | No | None reported | Enzyme inhibition assays |

Performance and Stability

- Solubility : "N88C2T6Ybp" exhibits moderate solubility (0.052 mg/ml), outperforming 5-bromo-3-methyl and 6-bromo analogs but underperforming compared to the 4-bromo derivative (0.063 mg/ml) .

- For example, 6-bromo analogs degrade by ~15% at pH < 3, whereas 4-bromo derivatives remain stable under similar conditions .

Pharmacological Properties

- BBB Permeability : Only "N88C2T6Ybp" and 5-bromo-3-methyl analogs demonstrate BBB penetration, a critical feature for CNS-targeted therapeutics.

- CYP Inhibition : "N88C2T6Ybp" uniquely inhibits CYP1A2, while the 5-bromo-3-methyl analog inhibits CYP2D4. This specificity impacts metabolic pathways and drug safety profiles .

Contradictions and Limitations

Functional vs. Structural Similarity : While "N88C2T6Ybp" shares structural homology with 6-bromo-1H-indole-2-carboxylic acid, their functional roles diverge (e.g., CNS vs. antimicrobial applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。